molecular formula C4H10N4O2 B7767106 Guanidine, N-nitro-N'-propyl- CAS No. 35091-64-6

Guanidine, N-nitro-N'-propyl-

Cat. No.: B7767106
CAS No.: 35091-64-6
M. Wt: 146.15 g/mol
InChI Key: AOLJDEHIPWXXAE-UHFFFAOYSA-N
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Description

Guanidine, N-nitro-N'-propyl- (CAS 35091-64-6) is a nitro-substituted guanidine derivative featuring a propyl chain at the N'-position. Its molecular formula is C₄H₁₀N₄O₂, and it is structurally characterized by a guanidine core modified with a nitro group (-NO₂) and a propyl (-CH₂CH₂CH₃) substituent .

Properties

IUPAC Name

1-nitro-2-propylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLJDEHIPWXXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188590
Record name Guanidine, 1-nitro-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35091-64-6
Record name N-Propyl-N'-nitroguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035091646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-nitro-N'-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33675
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Record name Guanidine, 1-nitro-3-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL-N'-NITROGUANIDINE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine group of n-propylamine attacks the electrophilic carbon of nitroguanidine. Key parameters include:

  • Temperature : 30–60°C (optimized at 50°C).

  • pH : Maintained at 1–6 using inorganic acids (e.g., HCl, H₂SO₄).

  • Solvent : Water as the reaction medium, with ethanol or acetone for recrystallization.

  • Molar Ratios : Nitroguanidine:n-propylamine:water = 1:0.3–0.6:5–20 (mass ratio).

Representative Procedure

In a typical experiment:

  • Distilled water (104 g) is added to a reaction vessel equipped with a magnetic stirrer and thermometer.

  • Nitroguanidine (10.4 g) and n-propylamine (4.2 g) are sequentially introduced.

  • The mixture is stirred at 50°C for 2 hours under pH 3 (adjusted with HCl).

  • The precipitate is filtered and recrystallized in ethanol, yielding 9.9 g (68.5% yield) of pure product.

Table 1: Optimization of Reaction Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)30–605068.5
Reaction Time (h)1–4268.5
n-Propylamine Ratio0.3–0.6 (mass ratio)0.468.5
pH1–6368.5

Multi-Step Synthetic Routes

Earlier methods involved multi-step sequences but were largely supplanted due to inefficiencies. A traditional approach described in the patent background includes:

  • Hydrazinolysis : Nitroguanidine → N-amino-N'-nitroguanidine (32% yield).

  • Guanidination : Reaction with 2,4-pentanedione → DMNPC (70% yield).

  • Alkylation : DMNPC + n-propylamine → N-propyl-N'-nitroguanidine (83% yield).
    This method achieved a total yield of 18.6% , limited by intermediate purification losses and costly reagents.

Critical Analysis of Methodologies

Advantages of One-Step Alkylation

  • Yield Improvement : 68.5% vs. 18.6% in traditional methods.

  • Cost Reduction : Eliminates hydrazine, 2,4-pentanedione, and acetic acid.

  • Simplified Purification : Recrystallization in ethanol suffices for ≥98% purity.

Limitations and Challenges

  • Steric Hindrance : Bulky substituents (e.g., phenyl groups) reduce reactivity, as noted in arylpyridine derivatives.

  • pH Sensitivity : Excess acidity (<pH 1) promotes hydrolysis, while higher pH (>6) slows alkylation.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

  • Elemental Analysis : Matches C₄H₁₀N₄O₂ (C 32.93%, H 6.87%, N 38.41%).

  • Spectroscopy :

    • IR : Peaks at 3308 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N).

    • ¹H NMR : δ 8.25 (s, 2H, NH₂), 2.65 (m, 2H, CH₂-N).

Table 2: Comparative Characterization Data

TechniqueKey Peaks/DataReference
IR (KBr)3308, 1620, 1576 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.25 (NH₂), 2.65 (CH₂-N)
Elemental AnalysisC 32.93%, H 6.87%, N 38.41%

Industrial-Scale Considerations

Scalability requires addressing:

  • Solvent Recovery : Ethanol and water are recyclable, reducing waste.

  • Byproduct Management : Inorganic salts (e.g., NH₄Cl) are neutralized post-reaction.

  • Safety Protocols : Nitroguanidine’s explosivity necessitates controlled temperature and agitation .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-nitro-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-amino-N’-propyl-guanidine.

    Substitution: Formation of various N-alkyl or N-aryl derivatives of guanidine.

Scientific Research Applications

Medicinal Applications

Antiviral Agents:
Guanidine derivatives have been explored for their antiviral properties. For instance, guanidine compounds have been identified as potential inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. The compound 4-guanidino-Neu5Ac2en (Zanamivir), derived from guanidine, has been proven effective against both influenza A and B viruses . This highlights the potential of guanidine derivatives in developing antiviral drugs.

Anti-inflammatory Agents:
Recent studies have focused on the design and synthesis of guanidine derivatives as inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), which is involved in inflammatory responses . Compounds such as 6-phenylpyridin-2-yl guanidine have shown promising inhibitory activity against MSK1, suggesting their potential use in treating inflammatory diseases like asthma and psoriasis.

Bacterial Metabolism:
Research has indicated that certain bacteria can utilize guanidine as a nitrogen source, demonstrating its role in microbial metabolism . This finding opens avenues for biotechnological applications where guanidine could be utilized in microbial fermentation processes.

Agricultural Applications

Pesticides:
Guanidine derivatives have been investigated for their potential use as pesticides due to their biological activity against various pests. The unique structural properties of guanidines allow them to interact with biological systems effectively, making them candidates for developing new agrochemicals .

Material Science Applications

Catalysts:
Nanoparticle technology has incorporated guanidine-functionalized materials as catalysts in various chemical reactions. For example, Fe3O4 nanoparticles functionalized with guanidine have been shown to effectively catalyze reactions involving palladium(II), enhancing reaction efficiency and selectivity . This application is crucial in green chemistry, where reducing waste and increasing yield are priorities.

Synthesis Techniques

The synthesis of N-nitro-N'-propylguanidine can be achieved through several methodologies:

Method Description Yield
One-pot synthesisUtilizes N-chlorophthalimide and isocyanides to produce diverse guanidinesUp to 81%
Biphasic alkylationInvolves phase-transfer catalysis for alkylation of guanidinesGood yields
Palladium-catalyzed reactionsEmploys palladium catalysts for synthesizing cyclic guanidinesVariable

These methods demonstrate the versatility in synthesizing guanidine derivatives tailored for specific applications.

Case Studies

  • Zanamivir Development:
    • A comprehensive study on 4-guanidino-Neu5Ac2en led to the approval of Zanamivir as an antiviral drug. Clinical trials showed significant efficacy in reducing influenza symptoms with prolonged retention in respiratory tissues .
  • MSK1 Inhibition:
    • The exploration of arylpyridin-2-yl guanidine derivatives revealed several compounds with IC50 values comparable to existing MSK1 inhibitors, showcasing their potential therapeutic benefits in inflammatory conditions .
  • Microbial Utilization:
    • A study identified enterobacteria that efficiently utilize guanidine as a nitrogen source, indicating its significance in bacterial ecology and potential applications in bioremediation .

Mechanism of Action

The mechanism of action of guanidine, N-nitro-N’-propyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.

Comparison with Similar Compounds

Discussion of Contradictory Findings

The dual role of propyl chains—enhancing antimicrobial activity while reducing enzyme inhibition —highlights context-dependent effects. For example:

  • Antimicrobial Context : Propyl chains facilitate membrane penetration or target binding in bacteria .
  • Enzyme Targets : Larger substituents (e.g., propyl) may sterically hinder binding to neuraminidase or PRMT active sites .

Biological Activity

Guanidine, N-nitro-N'-propyl- is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Guanidine, N-nitro-N'-propyl- features both guanidine and nitro functional groups, which contribute to its unique reactivity and biological interactions. The nitro group is known for participating in redox reactions, forming reactive intermediates that can interact with cellular components. The guanidine moiety facilitates hydrogen bonding and electrostatic interactions with proteins, influencing their activity and function.

The biological activity of Guanidine, N-nitro-N'-propyl- is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activities, potentially disrupting normal cellular processes. For instance, it has been shown to inhibit UDP-glucose dehydrogenase (UGDH), an enzyme crucial for hyaluronic acid synthesis .
  • Neurotransmitter Inhibition : Research indicates that guanidine compounds can inhibit responses to neurotransmitters such as GABA and glycine in neuronal cultures. This inhibition occurs through blocking chloride channels, which could have implications for neurological conditions associated with uremia .

Antimicrobial Properties

Guanidine derivatives have shown promising antimicrobial activity. The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions. Studies indicate that these compounds can increase membrane permeability, leading to bacterial cell death .

Anticancer Potential

Research into the anticancer properties of Guanidine, N-nitro-N'-propyl- is ongoing. Early findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. The compound's ability to influence oxidative stress responses also contributes to its potential as an anticancer agent .

Case Studies

  • Neurotoxicity in Uremia : A study investigated the effects of guanidino compounds on mouse spinal cord neurons, revealing that Guanidine inhibited GABA responses in a dose-dependent manner. This finding suggests a potential link between elevated guanidine levels in uremic patients and neurological symptoms .
  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various guanidine derivatives against Gram-negative bacteria. Results indicated significant reductions in bacterial viability upon treatment with Guanidine, N-nitro-N'-propyl-, supporting its development as a potential antimicrobial agent .

Data Summary

Property Observation
Chemical StructureContains guanidine and nitro groups
Mechanism of ActionModulates enzyme activity; inhibits neurotransmitter responses
Antimicrobial ActivityEffective against Gram-negative bacteria
Anticancer PotentialInduces apoptosis; modulates oxidative stress

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